(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide
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Description
(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiazolidinone ring fused with a benzo[d][1,3]dioxole moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. In studies, synthesized thiazolidinone derivatives demonstrated superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 8 µg/mL |
2 | S. aureus | 4 µg/mL |
3 | P. aeruginosa | 16 µg/mL |
Anticancer Activity
Thiazolidinone derivatives have also been evaluated for their anticancer potential. Studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported that a related thiazolidinone exhibited an IC50 value of 1.003 µM against MCF-7 cells .
Table 2: Cytotoxicity of Thiazolidinone Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 1.003 |
2 | A549 | 0.72 |
3 | HT-29 | 5.4 |
The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The thiazolidinone core has been identified as a dual inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
Case Studies
In a study evaluating the pharmacological profile of thiazolidinone derivatives, it was found that modifications to the structure significantly influenced their activity. For instance, the introduction of specific substituents on the benzene ring enhanced both antimicrobial and anticancer properties . Another case study highlighted the compound's ability to modulate immune responses by decreasing IgE levels in vitro, suggesting potential applications in allergy treatment .
Properties
IUPAC Name |
3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c22-16(19-20-5-7-24-8-6-20)3-4-21-17(23)15(28-18(21)27)10-12-1-2-13-14(9-12)26-11-25-13/h1-2,9-10H,3-8,11H2,(H,19,22)/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHWMFCXLJMOIA-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.